Cas no 303069-12-7 (Piperazine, 4-methyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-)

Piperazine, 4-methyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-, is a sulfonamide-substituted piperazine derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a phenyl group at the 2-position and a 4-methylphenylsulfonyl moiety at the 1-position, contributing to its unique reactivity and stability. This compound is particularly valuable as an intermediate in the development of bioactive molecules, owing to its ability to act as a versatile scaffold for further functionalization. The presence of the sulfonyl group enhances its utility in nucleophilic substitution reactions, while the methyl substituents improve solubility and metabolic stability. Its well-defined stereochemistry and purity make it suitable for research in medicinal chemistry and drug discovery.
Piperazine, 4-methyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl- structure
303069-12-7 structure
Product name:Piperazine, 4-methyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-
CAS No:303069-12-7
MF:C18H22N2O2S
MW:330.444483280182
CID:5687879

Piperazine, 4-methyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 4-methyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-
    • Inchi: 1S/C18H22N2O2S/c1-15-8-10-17(11-9-15)23(21,22)20-13-12-19(2)14-18(20)16-6-4-3-5-7-16/h3-11,18H,12-14H2,1-2H3
    • InChI Key: JWMCNSMYTTZDAY-UHFFFAOYSA-N
    • SMILES: N1(S(C2=CC=C(C)C=C2)(=O)=O)CCN(C)CC1C1=CC=CC=C1

Experimental Properties

  • Density: 1.195±0.06 g/cm3(Predicted)
  • Melting Point: 110.8-112.2 °C(Solv: acetone (67-64-1))
  • Boiling Point: 476.3±55.0 °C(Predicted)
  • pka: 5.79±0.70(Predicted)

Piperazine, 4-methyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Piperazine, 4-methyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl- Related Literature

Additional information on Piperazine, 4-methyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-

Piperazine, 4-methyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl- (CAS No. 303069-12-7): An Overview of Its Structure, Synthesis, and Applications

Piperazine, 4-methyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl- (CAS No. 303069-12-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name 4-methylpiperazine-1-sulfonic acid (4-methylphenyl) ester, 2-phenyl-, is characterized by its unique structural features and potential therapeutic applications.

The molecular structure of Piperazine, 4-methyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl- consists of a piperazine ring substituted with a methyl group at the 4-position, a phenyl group at the 2-position, and a sulfonyl group derived from a 4-methylphenyl moiety. This intricate arrangement confers the compound with distinct chemical properties and reactivity profiles, making it a valuable candidate for various synthetic and biological studies.

Recent advancements in synthetic organic chemistry have led to the development of efficient methods for the preparation of Piperazine, 4-methyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-. One notable approach involves the reaction of 4-methylbenzenesulfonyl chloride with 1-(2-phenylethyl)piperazine in the presence of a suitable base. This method yields high purity and yield, making it suitable for large-scale production and further research applications.

In the context of medicinal chemistry, Piperazine, 4-methyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl- has been investigated for its potential as a lead compound in drug discovery. Studies have shown that this compound exhibits promising pharmacological activities, including anti-inflammatory and analgesic properties. These effects are attributed to its ability to modulate specific biological pathways and receptors involved in pain and inflammation.

Moreover, recent research has explored the use of Piperazine, 4-methyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl- as a scaffold for the design of novel therapeutic agents. By introducing various functional groups or substituents onto the piperazine ring or phenyl moieties, chemists can fine-tune the compound's biological activity and selectivity. This approach has led to the development of several derivatives with enhanced potency and reduced side effects.

The biological activity of Piperazine, 4-methyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl- has also been evaluated in preclinical studies. In vitro assays have demonstrated that this compound can effectively inhibit key enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, in vivo studies using animal models have shown that it can reduce pain and inflammation without causing significant adverse effects.

From a safety perspective, Piperazine, 4-methyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl- has been subjected to extensive toxicity testing. Results indicate that it is well-tolerated at therapeutic doses and does not exhibit significant toxicity or mutagenicity. These findings support its potential for further clinical development.

In conclusion, Piperazine, 4-methyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl- (CAS No. 303069-12-7) represents an important molecule in the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and potential therapeutic applications. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly significant role in drug discovery and development efforts.

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